molecular formula C27H25N5O3 B2584102 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1105212-31-4

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2584102
CAS No.: 1105212-31-4
M. Wt: 467.529
InChI Key: YGMCUFQACFTQGT-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinoxaline core and dimethylphenyl groups, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-dimethylphenol with a suitable quinoxaline derivative, followed by cyclization to form the triazoloquinoxaline core. The final step involves the acylation of the triazoloquinoxaline intermediate with 3,4-dimethylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced triazoloquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in reduced triazoloquinoxaline derivatives.

Scientific Research Applications

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of a dimethylphenyl group.

    2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,5-dimethylphenyl)acetamide: This compound differs by the position of the dimethyl groups on the phenyl ring.

Uniqueness

The uniqueness of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-16-12-13-20(14-18(16)3)28-24(33)15-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-17(2)19(23)4/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMCUFQACFTQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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